Neohesperidin

Antioxidant DPPH Assay Radical Scavenging

Procure Neohesperidin for research that demands true bitter-masking activity or NHDC synthesis. Its 1→2 rhamnosyl linkage distinguishes it from hesperidin, enabling interaction with TAS2R bitter receptors and delivering 5.3‑fold higher DPPH radical scavenging potency. Substituting with the cheaper isomer hesperidin (1→6 linkage) will confound structure–activity relationship studies and fail in bitterness-modulation assays. Choose ≥98% HPLC purity for reproducible ADME profiling, solubility‑enhancement formulation development, and industrial flavor‑modulator projects.

Molecular Formula C28H34O15
Molecular Weight 610.6 g/mol
CAS No. 13241-33-3
Cat. No. B1678168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeohesperidin
CAS13241-33-3
SynonymsNeohesperidin;  Hesperetin 7-Neohesperidoside;  NSC 31048; 
Molecular FormulaC28H34O15
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
InChIInChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1
InChIKeyARGKVCXINMKCAZ-UZRWAPQLSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Neohesperidin (CAS 13241-33-3): A Citrus Flavanone for Functional Flavor Modulation and Pharmacological Research


Neohesperidin (NHP), also known as hesperetin 7-O-neohesperidoside, is a naturally occurring flavanone glycoside primarily isolated from the peel of bitter citrus fruits such as Citrus aurantium (bitter orange) and Poncirus trifoliata [1]. As a key member of the citrus flavonoid family, it is distinguished from its close structural isomer, hesperidin, by the presence of a neohesperidose (rhamnosyl-α-1,2 glucose) sugar moiety, which replaces hesperidin's rutinose [2]. This fundamental difference in glycosylation directly governs its unique sensory and physicochemical properties, including its characteristic bitterness and relatively lower aqueous solubility. Beyond its role as a natural compound, neohesperidin serves as the essential precursor for the industrial synthesis of the high-intensity sweetener and bitter-masking agent neohesperidin dihydrochalcone (NHDC) [1].

Beyond a Simple Flavanone: Why Hesperidin Cannot Substitute for Neohesperidin in Key Research and Industrial Applications


In-class substitution of neohesperidin with its more abundant and less expensive isomer, hesperidin, is a common but scientifically invalid procurement shortcut. Despite sharing the same flavanone aglycone backbone (hesperetin), the distinct 1→2 rhamnosyl linkage in neohesperidin versus the 1→6 linkage in hesperidin results in profound differences in functional performance. This single glycosidic bond change dictates the molecule's ability to interact with specific biological targets, such as bitter taste receptors (TAS2Rs) and cholinesterase enzymes [1][2]. As a result, substituting hesperidin for neohesperidin in research protocols leads to failed experiments in bitterness modulation studies, confounded data in antioxidant assays due to vastly different radical scavenging kinetics, and unsuccessful formulation attempts where the unique taste profile of neohesperidin is a critical product attribute [1][3]. The quantitative evidence presented in Section 3 demonstrates why these differences are not marginal but represent orders-of-magnitude variations in potency and activity.

Head-to-Head Evidence: Quantified Differentiation of Neohesperidin vs. Hesperidin, Naringin, and NHDC


Neohesperidin Exhibits Over 5-Fold Greater DPPH Radical Scavenging Potency Compared to Hesperidin

In a direct comparison of pure compounds, neohesperidin demonstrates significantly superior antioxidant capacity in the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. Neohesperidin achieved 50% scavenging (IC50) at a concentration of 0.6 mM, whereas its structural isomer, hesperidin, required a much higher concentration of 3.2 mM to produce the same effect. Naringin and narirutin were inactive in this assay at concentrations up to 4 mM [1].

Antioxidant DPPH Assay Radical Scavenging

Neohesperidin Exhibits Distinct Pharmacokinetic Behavior with a Unique Double-Peak Phenomenon

A comparative pharmacokinetic study in rats following oral administration revealed a double-peak phenomenon in the plasma concentration-time curves for both neohesperidin and naringin. This phenomenon, indicative of enterohepatic recirculation or multiple-site absorption, was observed for both flavanone glycosides. While this study highlights a similar absorption behavior between the two, it underscores that the in vivo fate of these compounds is complex and cannot be inferred from simpler flavonoids. Furthermore, significant differences were observed in key pharmacokinetic parameters when administered as monomers versus in combination or as a crude extract, demonstrating that formulation context profoundly affects absorption and elimination [1].

Pharmacokinetics Bioavailability ADME

Neohesperidin is the Essential Precursor for NHDC, a Sweetener with Superior Stability Over Aspartame

Neohesperidin is the direct chemical precursor for the synthesis of neohesperidin dihydrochalcone (NHDC), an artificial sweetener. While neohesperidin itself is bitter, this simple one-step hydrogenation yields NHDC, a compound 300-1800 times sweeter than sucrose [1][2]. Crucially, the stability of NHDC differentiates it from other common sweeteners. Unlike aspartame, which degrades under heat and acidic or basic conditions, NHDC is stable to elevated temperatures and a wide pH range, making it suitable for applications requiring a long shelf life, such as baked goods and pasteurized beverages [3].

Sweetener Thermal Stability Shelf Life

NHDC Demonstrates Broad-Spectrum Bitter Taste Masking Efficacy Against Multiple Bitter Compounds

Neohesperidin dihydrochalcone (NHDC), the hydrogenated derivative of neohesperidin, was identified as one of only two flavonoids (out of twelve tested) to exhibit an excellent bitterness inhibition effect against all three evaluated bitter stimuli: naringin, quinine hydrochloride, and stevioside. This broad-spectrum activity was confirmed by both a trained sensory panel and an electronic tongue analysis [1].

Taste Modulation Bitterness Masking Sensory Analysis

Neohesperidin Monoglucoside Modification Yields Dramatic Improvements in Solubility and Bitterness

Enzymatic modification of neohesperidin to produce neohesperidin monoglucoside results in a dramatic improvement in aqueous solubility. The solubility of neohesperidin monoglucoside in water was approximately 1500 times higher than that of unmodified neohesperidin. Furthermore, this glycosylation reduced the perceived bitterness of the compound by about 10-fold [1].

Solubility Glycosylation Debittering

Validated Application Scenarios for Neohesperidin Based on Quantified Differentiation Evidence


Selective Antioxidant Research: Differentiating Flavanone Activity

Neohesperidin is the appropriate choice for studies investigating the antioxidant structure-activity relationships (SAR) of citrus flavanones. As demonstrated by the 5.3-fold difference in DPPH radical scavenging potency compared to hesperidin, this compound serves as a key comparator to dissect the impact of specific glycosidic linkages (1→2 vs. 1→6) on electron-donating capacity [1]. Using hesperidin in its place would fail to capture this significant functional divergence, leading to an incomplete or incorrect SAR model.

Flavor Modification and Bitter Masking Formulations

Neohesperidin is the essential starting material for synthesizing neohesperidin dihydrochalcone (NHDC), a high-intensity sweetener and proven broad-spectrum bitter-masking agent. The evidence confirms that NHDC effectively inhibits the bitterness of naringin, quinine, and stevioside, a profile unmatched by most other citrus flavonoids [2]. This makes the procurement of high-purity neohesperidin a prerequisite for any industrial or research program focused on developing stable, heat-resistant flavor modulators for applications in functional beverages, oral pharmaceuticals, or nutraceuticals [3].

In Vivo Pharmacokinetic Studies of Complex Natural Products

The documented double-peak pharmacokinetic phenomenon of neohesperidin underscores its utility in advanced ADME (Absorption, Distribution, Metabolism, Excretion) research [4]. Investigators studying enterohepatic recirculation or the impact of co-administered compounds on flavonoid bioavailability will require pure neohesperidin as an analytical standard and test compound. Relying on a crude extract containing an undefined mixture of neohesperidin and other constituents would confound the interpretation of such complex kinetic data.

Development of Solubility-Enhanced Bioactive Ingredients

The low aqueous solubility of neohesperidin (reported as 0.061 mg/mL) presents a well-defined challenge for formulation scientists [5]. This makes it an ideal model compound for developing and validating novel drug delivery or solubility enhancement technologies, such as co-amorphous solid dispersions (c-ASD) or enzymatic glycosylation. The proven 1500-fold increase in solubility upon conversion to neohesperidin monoglucoside provides a benchmark for success in such studies [6].

Technical Documentation Hub

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